molecular formula C19H19F2N3O2S B10915609 1-(butan-2-yl)-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-(butan-2-yl)-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915609
M. Wt: 391.4 g/mol
InChI Key: OZTRGTOWULTHNE-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structural features, including a sec-butyl group, a difluoromethyl group, a methoxyphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a base.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl and sulfanyl groups contribute to its overall pharmacophore. The compound may inhibit specific pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include:

    1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound differs by having a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

    1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.

    1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-THIOPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a thiopyridine core instead of a sulfanylpyridine core, which can influence its chemical and biological properties.

Properties

Molecular Formula

C19H19F2N3O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19F2N3O2S/c1-4-10(2)24-17-15(18(25)23-19(24)27)13(16(20)21)9-14(22-17)11-6-5-7-12(8-11)26-3/h5-10,16H,4H2,1-3H3,(H,23,25,27)

InChI Key

OZTRGTOWULTHNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=O)NC1=S

Origin of Product

United States

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